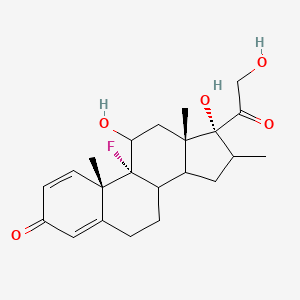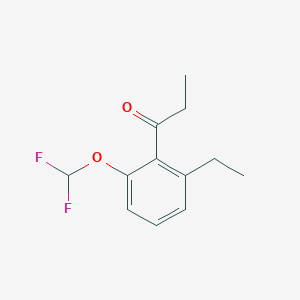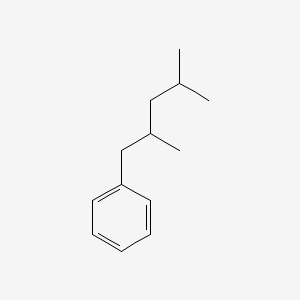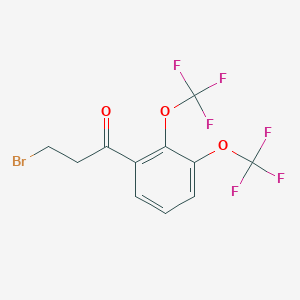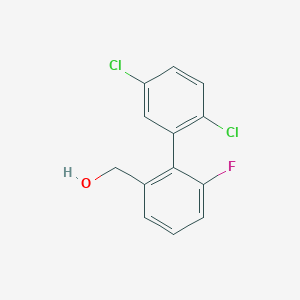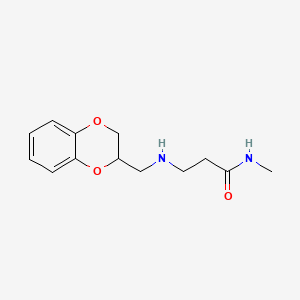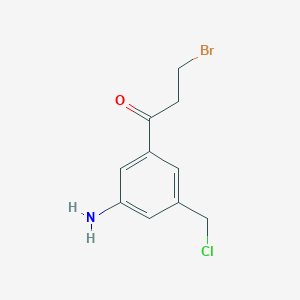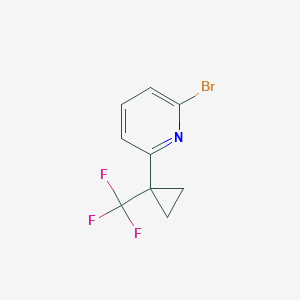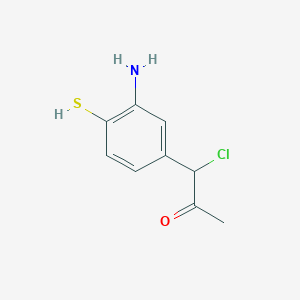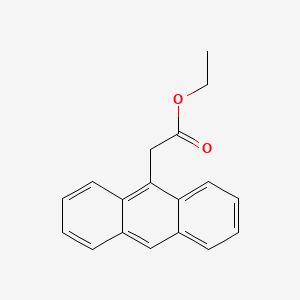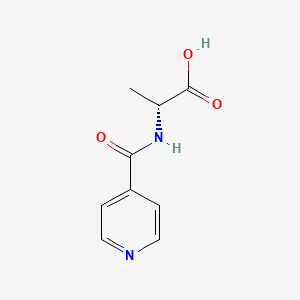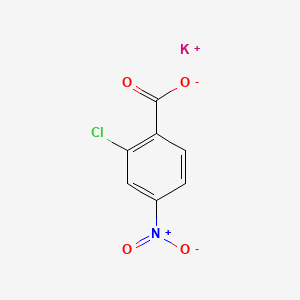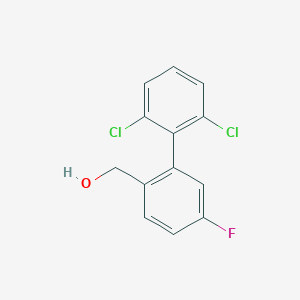
(2',6'-Dichloro-5-fluoro-biphenyl-2-yl)-methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2’,6’-Dichloro-5-fluoro-biphenyl-2-yl)-methanol is an organic compound that belongs to the biphenyl family. This compound is characterized by the presence of two chlorine atoms and one fluorine atom attached to the biphenyl structure, along with a methanol group. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2’,6’-Dichloro-5-fluoro-biphenyl-2-yl)-methanol typically involves the following steps:
Halogenation: The biphenyl compound undergoes halogenation to introduce chlorine and fluorine atoms at specific positions.
Methanol Addition: The halogenated biphenyl is then reacted with methanol under controlled conditions to introduce the methanol group.
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation and methanol addition reactions, utilizing catalysts and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(2’,6’-Dichloro-5-fluoro-biphenyl-2-yl)-methanol can undergo various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The compound can be reduced to remove halogen atoms or modify the methanol group.
Substitution: Halogen atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are employed.
Major Products Formed
Oxidation: Formation of (2’,6’-Dichloro-5-fluoro-biphenyl-2-yl)-aldehyde or (2’,6’-Dichloro-5-fluoro-biphenyl-2-yl)-carboxylic acid.
Reduction: Formation of dehalogenated biphenyl compounds.
Substitution: Formation of biphenyl derivatives with different functional groups.
Scientific Research Applications
(2’,6’-Dichloro-5-fluoro-biphenyl-2-yl)-methanol is used in various scientific research fields, including:
Chemistry: As a precursor for synthesizing other complex organic molecules.
Biology: Studying its effects on biological systems and potential as a biochemical probe.
Medicine: Investigating its potential therapeutic properties and interactions with biological targets.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (2’,6’-Dichloro-5-fluoro-biphenyl-2-yl)-methanol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biochemical effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- (2’,6’-Dichloro-biphenyl-2-yl)-methanol
- (5-Fluoro-biphenyl-2-yl)-methanol
- (2’,6’-Dichloro-5-fluoro-biphenyl-2-yl)-acetic acid
Uniqueness
(2’,6’-Dichloro-5-fluoro-biphenyl-2-yl)-methanol is unique due to the specific arrangement of chlorine and fluorine atoms on the biphenyl structure, along with the presence of a methanol group. This unique structure imparts distinct chemical properties and reactivity, making it valuable for various research applications.
Properties
Molecular Formula |
C13H9Cl2FO |
|---|---|
Molecular Weight |
271.11 g/mol |
IUPAC Name |
[2-(2,6-dichlorophenyl)-4-fluorophenyl]methanol |
InChI |
InChI=1S/C13H9Cl2FO/c14-11-2-1-3-12(15)13(11)10-6-9(16)5-4-8(10)7-17/h1-6,17H,7H2 |
InChI Key |
HBUDFKKZQBYQBE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)C2=C(C=CC(=C2)F)CO)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


